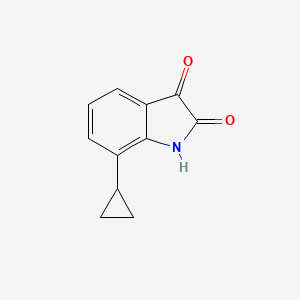

1H-Indole-2,3-dione, 7-cyclopropyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indole-2,3-dione, 7-cyclopropyl- is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of 1H-Indole-2,3-dione, 7-cyclopropyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Analyse Des Réactions Chimiques

1H-Indole-2,3-dione, 7-cyclopropyl- undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Applications De Recherche Scientifique

Biological Activities

1H-Indole-2,3-dione, 7-cyclopropyl-, exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication. For instance, compounds similar to 1H-Indole-2,3-dione have been evaluated for their ability to inhibit hepatitis C virus replication with promising results .

- Anticancer Properties : Research indicates that this compound may possess anticancer properties. Case studies have demonstrated significant growth inhibition in cancer cell lines such as HepG2 and MCF7 .

- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their antibacterial activity comparable to standard treatments like gentamicin .

Case Study 1: Antiviral Screening

A study focused on the antiviral potential of cyclopropyl-fused indole derivatives demonstrated that these compounds could inhibit hepatitis C virus replication at low concentrations (EC50 values around 3 nM) while exhibiting favorable pharmacokinetic profiles .

Case Study 2: Anticancer Activity

In vitro studies evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. Results indicated that specific structural modifications significantly enhanced anticancer activity, with some compounds showing IC50 values as low as 0.078μM against VEGFR-2 .

Case Study 3: Antimicrobial Testing

Research on the antimicrobial properties of related indole derivatives revealed effective inhibition zones against multiple bacterial strains. This study highlighted the potential for developing new antibiotics based on indole structures .

Therapeutic Potential

The therapeutic applications of 1H-Indole-2,3-dione, 7-cyclopropyl-, extend beyond antiviral and anticancer properties:

- Neuroprotection : Preliminary studies suggest neuroprotective effects in animal models of Alzheimer's disease, indicating improved cognitive function and reduced neuroinflammation markers.

- Anti-inflammatory Effects : Indole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1H-Indole-2,3-dione, 7-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

1H-Indole-2,3-dione, 7-cyclopropyl- can be compared with other indole derivatives, such as:

Isatin (1H-indole-2,3-dione): A well-known compound with similar structural features but different biological activities.

7-Methoxy-1H-indole-2,3-dione: Another derivative with unique properties and applications.

The uniqueness of 1H-Indole-2,3-dione, 7-cyclopropyl- lies in its specific cyclopropyl substitution, which can influence its reactivity and biological activity compared to other indole derivatives .

Activité Biologique

1H-Indole-2,3-dione, 7-cyclopropyl- is a notable derivative of indole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their wide-ranging biological activities. They have been studied for applications in treating various diseases, including cancer, infections, and inflammatory conditions. The specific cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological profile compared to other indole derivatives.

Target Interactions

1H-Indole-2,3-dione, 7-cyclopropyl- interacts with multiple biological targets. Its primary mode of action involves cation and π interactions with various receptors and enzymes within the body. This interaction can modulate several biochemical pathways, leading to diverse cellular effects such as:

- Antiviral Activity : The compound has shown efficacy against various viral strains by inhibiting viral replication mechanisms.

- Anticancer Properties : It exhibits potential in inhibiting tumor growth through mechanisms that may include apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound can reduce inflammation by modulating cytokine production and inflammatory pathways .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, certain indole-based compounds have been identified as inhibitors of hepatitis C virus (HCV) replication. These compounds demonstrated effective inhibition at low concentrations (EC50 values in the nanomolar range) while maintaining favorable pharmacokinetic profiles .

Anticancer Efficacy

Research has indicated that 1H-Indole-2,3-dione derivatives can target cancer cells effectively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

1H-Indole-2,3-dione, 7-cyclopropyl- has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate a broad-spectrum antimicrobial effect, making it a candidate for further development in treating infectious diseases .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives like Isatin and 7-Methoxy-1H-indole-2,3-dione, the unique cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological activity profile. The following table summarizes key differences:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1H-Indole-2,3-dione, 7-cyclopropyl- | Antiviral, anticancer, antimicrobial | Cyclopropyl substitution enhances activity |

| Isatin | Anticancer, anti-inflammatory | Less reactive than cyclopropyl derivative |

| 7-Methoxy-1H-indole-2,3-dione | Antimicrobial | Methoxy group alters solubility |

Case Studies and Research Findings

A study focused on the synthesis and evaluation of various indole derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced biological activities compared to their non-substituted counterparts. The research utilized molecular docking studies to predict binding affinities to target enzymes involved in cancer progression and viral replication .

Propriétés

IUPAC Name |

7-cyclopropyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVWZFKCFGPYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.